6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine
Description
6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine is a fused bicyclic heterocycle featuring a partially saturated imidazole ring fused to a pyridazine ring. The 6-chloro substituent enhances electrophilicity, making it a versatile intermediate in medicinal chemistry. Its synthesis typically involves condensation of 3-amino-6-chloropyridazine with haloacetaldehyde derivatives, followed by cyclization ().
Properties
IUPAC Name |
6-chloro-2,3-dihydroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDBTFCPAJCBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=N1)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridazine with ethylenediamine, followed by cyclization to form the imidazo[1,2-B]pyridazine core. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding imidazo[1,2-B]pyridazine oxides.
Reduction: Formation of 2,3-dihydro-imidazo[1,2-B]pyridazine derivatives.
Substitution: Formation of various substituted imidazo[1,2-B]pyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Recent studies have highlighted the potential of 6-chloro-2,3-dihydro-imidazo[1,2-b]pyridazine derivatives in cancer treatment. For instance, compounds derived from this scaffold have been investigated for their inhibitory effects on Janus kinase (JAK) pathways, which are crucial in various cancers such as leukemia and solid tumors. These compounds exhibit selective inhibition of JAK1 and JAK3 kinases, suggesting their utility in treating neoplastic diseases and autoimmune disorders like rheumatoid arthritis and psoriasis .
1.2 Anti-inflammatory Properties
The compound has been shown to modulate inflammatory pathways by interacting with interleukin-17A (IL-17A), which is significant for treating autoimmune diseases. The ability to inhibit cytokine-mediated receptors positions it as a candidate for developing anti-inflammatory drugs .
1.3 Antimicrobial and Antiparasitic Applications
Research indicates that derivatives of 6-chloro-2,3-dihydro-imidazo[1,2-b]pyridazine have demonstrated activity against various pathogens. For example, some derivatives have shown efficacy against Trypanosoma brucei and Leishmania infantum, highlighting their potential as antimicrobial agents .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on JAK Inhibitors | Identified 6-chloro derivatives as potent JAK inhibitors with IC50 values in the nanomolar range | Treatment of psoriasis and other inflammatory diseases |
| Antimicrobial Testing | Showed significant activity against L. infantum with EC50 values indicating potential for drug development | Antiparasitic therapies |
| Structure-Activity Relationship (SAR) Analysis | Demonstrated how modifications at different positions of the imidazo scaffold affect biological activity | Optimization of lead compounds for drug discovery |
Industrial Applications
Beyond medicinal uses, 6-chloro-2,3-dihydro-imidazo[1,2-b]pyridazine serves as a building block in the synthesis of more complex heterocyclic compounds used in materials science and chemical processes. Its unique properties make it suitable for developing new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the microorganism. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Structural Comparison with Isomeric Imidazopyridazines
Imidazopyridazines exist as three isomers: imidazo[4,5-c]pyridazine , imidazo[4,5-d]pyridazine , and imidazo[1,2-b]pyridazine (). The target compound belongs to the latter group, which shares one nitrogen atom between the two rings. Key differences include:
The imidazo[1,2-b]pyridazine scaffold is preferred in drug discovery due to its synthetic flexibility and proven bioactivity ().
Regioselectivity in Functionalization Reactions
The 6-chloro group directs electrophilic substitutions to specific positions. For instance:
- Minisci Alkylation : Alkyl radicals add preferentially at the C8 position of 6-chloroimidazo[1,2-b]pyridazine, as confirmed by XRD ().
- Iodination : Occurs at C3, enabling further derivatization via cross-coupling ().
This contrasts with non-chlorinated imidazopyridazines, where regioselectivity is less predictable ().
Pharmacological Activities and Substituent Effects
Substituents on the imidazo[1,2-b]pyridazine core dictate biological targets:
The 2,3-dihydro moiety in the target compound may enhance metabolic stability compared to unsaturated analogs, though this requires further validation ().
Biological Activity
6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine is characterized by its imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities. The presence of a chlorine atom at the 6-position enhances its pharmacological properties by influencing the compound's lipophilicity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClN₃ |
| Molecular Weight | 171.61 g/mol |
| CAS Number | [insert CAS number] |
| Solubility | Poor solubility in aqueous media |
Antimicrobial Activity
Recent studies have demonstrated that 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine exhibits significant antimicrobial properties. In vitro assays have shown its effectiveness against various strains of bacteria and protozoa.
- Leishmania donovani : The compound has shown promising activity against the promastigote form of L. donovani with an effective concentration (EC50) of approximately 0.38 µM. However, it exhibited poor solubility in culture media, which limited further evaluations on cytotoxicity against human hepatocyte HepG2 cells (CC50 > 7.8 µM) .
- Trypanosoma brucei : It also demonstrated activity against the trypomastigote blood stream form of T. brucei with similar EC50 values .
The biological activity of 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine may be attributed to its interaction with specific molecular targets such as kinases involved in cell signaling pathways:
- DYRK Kinases : Research indicates that derivatives of imidazo[1,2-b]pyridazines act as inhibitors of DYRK kinases (Dual-specificity tyrosine-regulated kinases), which are implicated in cancer progression . The inhibition of these kinases can lead to apoptosis in cancer cells.
Table 2: Biological Activity Summary
| Pathogen/Target | EC50 (µM) | CC50 (µM) | Remarks |
|---|---|---|---|
| Leishmania donovani | >15.6 | >7.8 | Poor solubility affects activity |
| Trypanosoma brucei | 0.38 | >7.8 | Effective against blood stream form |
| DYRK Kinases | N/A | N/A | Potential cancer therapeutic applications |
Study 1: Efficacy Against Leishmania spp.
In a controlled study evaluating the efficacy of various compounds against Leishmania spp., 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine was tested alongside standard treatments like amphotericin B and miltefosine. The results indicated that while it had lower efficacy than traditional treatments, it provided a basis for further structural modifications to enhance activity and solubility .
Study 2: DYRK Inhibition for Cancer Treatment
A study focused on the development of imidazo[1,2-b]pyridazines as selective DYRK inhibitors highlighted the potential of this compound class in targeting cancer cells. The structure-activity relationship (SAR) analysis suggested that modifications at various positions could enhance selectivity and potency against specific DYRK isoforms .
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for preparing 6-chloroimidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : A common approach involves cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration to introduce substituents at position 3. Subsequent functionalization (e.g., substitution of the chloromethyl group) can be achieved using sodium benzenesulfinate or other nucleophiles . For C3-arylation, Pd-catalyzed direct arylation with aryl bromides or chlorides in pentan-1-ol or DMA solvent yields 3-(hetero)arylimidazo[1,2-b]pyridazines in 75–89% yields .
Q. How can researchers optimize purity and yield during the synthesis of 6-chloroimidazo[1,2-b]pyridazine intermediates?
- Methodological Answer : Flash chromatography on silica gel with gradient elution (e.g., pentane-Et₂O mixtures) is effective for purifying intermediates. For example, 6-chloro-3-(naphthalen-1-yl)imidazo[1,2-b]pyridazine was isolated in 76% yield using a 45:55 pentane-Et₂O solvent system . Precursor purification (e.g., 3-chloropyridazine) and controlled reaction conditions (temperature, solvent choice) are critical to minimize side reactions .
Q. What analytical techniques are recommended for characterizing 6-chloroimidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : Use ¹H NMR (400 MHz, CDCl₃) to confirm regioselectivity and substitution patterns. For example, aromatic protons in 3-(4-bromophenyl)-6-chloroimidazo[1,2-b]pyridazine resonate at δ 8.28–7.15 ppm . High-resolution mass spectrometry (HRMS) and melting point analysis (e.g., 152–154°C for compound 32 ) further validate structural integrity.
Advanced Research Questions
Q. How can regioselectivity challenges in Pd-catalyzed direct arylation of imidazo[1,2-b]pyridazines be addressed?
- Methodological Answer : Direct C3-arylation is feasible with aryl bromides/chlorides under Pd catalysis, but C2-arylation requires a two-step strategy. For example, bromination of 3-(4-fluorophenyl)imidazo[1,2-b]pyridazine to form a 2-bromo intermediate enables Suzuki coupling with phenylboronic acid (86–89% yield) . Microwave-assisted one-pot Suzuki coupling/Pd-catalyzed arylation improves efficiency for synthesizing 3,6-di- or 2,3,6-trisubstituted derivatives .
Q. What strategies are effective for designing imidazo[1,2-b]pyridazine-based kinase inhibitors?
- Methodological Answer : Structure-based design focuses on introducing substituents that enhance binding to kinase active sites. For dual c-Met/VEGFR2 inhibitors, substituents like 3-acetyl or nitromethylene groups improve potency. Computational docking and SAR studies guide optimization, balancing steric and electronic effects . Derivatives with morpholinyl-thiazole or ethynyl groups show promise as CRF receptor antagonists or Haspin inhibitors .
Q. How can conflicting data on reaction outcomes (e.g., failed vs. successful arylation) be reconciled?
- Methodological Answer : Contradictions often arise from solvent or substituent effects. For instance, DMA solvent supports Pd-catalyzed arylation of 4-chloronitrobenzene but fails with 4-bromonitrobenzene in pentan-1-ol . Systematic screening of solvents, ligands (e.g., PPh₃), and temperature regimes is recommended. Kinetic studies may reveal competing pathways (e.g., dehalogenation vs. coupling).
Q. What are the limitations of current synthetic methodologies for imidazo[1,2-b]pyridazines, and how can they be improved?
- Methodological Answer : Key limitations include poor yields in nitration steps and sensitivity of chloro groups under harsh conditions. Alternative nitrating agents (e.g., HNO₃/AcOH) or protecting group strategies (e.g., acetyl) can mitigate decomposition . Flow chemistry or photoredox catalysis may enhance scalability and regiocontrol for complex derivatives.
Data Contradiction Analysis
- Example : reports failed direct C2-arylation but successful C3-arylation, while achieves C3-arylation via microwave-assisted methods.
- Resolution : The discrepancy highlights the importance of reaction setup. Microwave irradiation accelerates C-H activation, reducing side reactions. Pre-functionalization (e.g., bromination) remains essential for inaccessible positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
